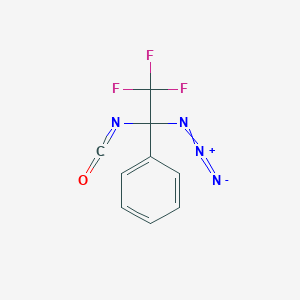
(1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene: is a complex organic compound characterized by the presence of azido, trifluoromethyl, and isocyanato functional groups attached to a benzene ring. This compound is notable for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene typically involves multi-step organic reactionsThe isocyanato group is often introduced via a reaction with phosgene or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The isocyanato group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
Chemistry: In chemistry, (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity is harnessed in the development of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene involves its ability to undergo various chemical reactions due to its functional groups. The azido group can participate in click chemistry reactions, while the isocyanato group can form stable linkages with nucleophiles. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
- (1-Isocyanatoethyl)benzene
- 1-Azido-2-bromoethane
- Benzene, (1-azido-2,2,2-trifluoroethyl)-
Uniqueness: What sets (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene apart is the combination of azido, trifluoromethyl, and isocyanato groups in a single molecule. This unique combination imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
58956-69-7 |
|---|---|
Molecular Formula |
C9H5F3N4O |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(1-azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H5F3N4O/c10-9(11,12)8(14-6-17,15-16-13)7-4-2-1-3-5-7/h1-5H |
InChI Key |
BSTWFYQNUSFGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















